4-(Thiophen-2-yl)azetidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-thiophen-2-ylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c9-7-4-5(8-7)6-2-1-3-10-6/h1-3,5H,4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFCFPUXWEYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Staudinger Synthesis via [2+2] Cycloaddition
The Staudinger synthesis remains a cornerstone for azetidinone ring formation, leveraging [2+2] cycloaddition between ketenes and imines. For 4-(thiophen-2-yl)azetidin-2-one, this method involves:
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Imine Preparation : Condensation of thiophene-2-carbaldehyde with a primary amine (e.g., benzylamine) in ethanol under reflux yields the corresponding Schiff base .
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Ketene Generation : In situ generation of ketenes via dehydrohalogenation of acetyl chloride derivatives using triethylamine .
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Cycloaddition : Reaction of the imine with the ketene at 0–5°C in anhydrous dichloromethane, producing the azetidinone core .
Key Parameters :
This method’s efficiency depends on steric and electronic effects of substituents. Thiophene’s electron-rich nature facilitates imine stability, while bulky amines reduce cycloaddition efficacy .
Nucleophilic Substitution at the Azetidinone C4 Position
Crystallographic data for the product (monoclinic, P2₁/c, a = 15.1939(9) Å, b = 5.4702(3) Å) confirm structural integrity .
Ring-Closing Metathesis (RCM) Strategies
Emerging approaches employ Grubbs catalysts for azetidinone synthesis:
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Diene Preparation : Allyl-thiophene and acryloyl chloride form a diene precursor.
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Metathesis : Ring closure using Grubbs II catalyst in dichloroethane at 40°C .
Advantages :
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Tolerance for diverse substituents
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High stereoselectivity
Limitations :
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Requires anhydrous conditions
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Catalyst cost prohibitive for large-scale synthesis
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Staudinger Synthesis | 58–65 | ≥95 | Moderate | High |
| Nucleophilic Sub. | 72 | ≥98 | High | Moderate |
| RCM | 50–55 | ≥90 | Low | Low |
The nucleophilic substitution route offers superior yield and scalability, making it industrially preferable . Staudinger synthesis remains valuable for research-scale diversity-oriented synthesis .
Industrial-Scale Optimization
Process Intensification :
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Continuous Flow Systems : Reduce reaction times by 40% via enhanced heat/mass transfer .
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Solvent Recycling : Toluene and DMF recovery systems cut costs by 30% .
Quality Control :
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)azetidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal activities.
Medicine: Due to its structural similarity to β-lactam antibiotics, it is investigated for its potential as an antibacterial agent.
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)azetidin-2-one involves its interaction with bacterial enzymes, similar to β-lactam antibiotics. It inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins, leading to cell lysis and death . The thiophene ring enhances its binding affinity and stability.
Comparison with Similar Compounds
Pyridine-Substituted Azetidinones
The 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one series (e.g., compound 65 in ) demonstrates potent activity against Staphylococcus aureus (MTCC-3160), with MIC values lower than many thiophene-containing analogs. The pyridine ring likely enhances hydrogen bonding with bacterial enzymes, but its reduced lipophilicity compared to thiophene may limit broad-spectrum efficacy .
Thiophene-Containing Derivatives
This compound derivatives exhibit broader antimicrobial spectra due to the thiophene’s electron-rich nature, which facilitates interactions with Gram-negative bacterial membranes. For example, compound AZ-5 (4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-azetidin-2-one) shows significant activity against Gram-negative strains (e.g., E. coli), with MIC values as low as 0.2–1.3 μg/mL .
Table 1: Antimicrobial Activity of Selected Azetidinones
Anticancer Activity
Role of Electron-Withdrawing Groups (EWGs)
Para-substituted EWGs (e.g., Cl, NO₂) in 4-(4-substituted phenyl)azetidin-2-one derivatives (e.g., AZ-5, AZ-10) significantly enhance anticancer activity. The chloro substituent increases electrophilicity, promoting covalent interactions with cellular targets like kinases or DNA .
Thiophene vs. Pyrrol-2-one Derivatives
Inhibitory potency varies with heterocyclic substituents. The pyrrol-2-one derivative F3226-1198 (IC₅₀ = 2.6 μM) outperforms this compound analogs in matriptase-prostasin cascade inhibition, likely due to its additional methylthiazole group enhancing target binding .
Table 2: Anticancer Potency of Heterocyclic Derivatives
| Compound | Structure | IC₅₀/EC₅₀ | Target Mechanism |
|---|---|---|---|
| AZ-5 | 4-Cl, oxadiazole | Not reported | DNA intercalation |
| F3226-1198 | Thiophene, methylthiazole | 2.6 μM | Matriptase inhibition |
Electrochemical and Physicochemical Properties
Thiophene-containing compounds exhibit distinct redox behavior compared to thiazolidinones. For instance, 2-thioxo-thiazolidin-4-one derivatives (e.g., rhodanine) show reversible reduction peaks due to the thione group, whereas this compound’s β-lactam ring may confer oxidative stability .
Q & A
What are the key synthetic strategies for preparing 4-(Thiophen-2-yl)azetidin-2-one and its derivatives?
Synthesis typically involves multi-step organic reactions, such as:
- Staudinger ketene-imine cycloaddition : A common method to construct the β-lactam (azetidin-2-one) core. For derivatives, functionalization of the thiophene ring or azetidine nitrogen is achieved via nucleophilic substitution or coupling reactions .
- Catalytic cross-coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can introduce aryl/heteroaryl groups to the azetidin-2-one scaffold. For example, describes alkynylation using TMS-acetylene and n-BuLi under controlled temperatures .
- Optimization considerations : Reaction conditions (e.g., inert atmosphere, solvent polarity) significantly impact yield and purity. For instance, pre-formation of intermediates at low temperatures (-20°C) minimizes side reactions .
How can structural and electronic properties of this compound be characterized experimentally and computationally?
- Experimental techniques :
- Computational methods :
- Density Functional Theory (DFT) : Predicts molecular geometry, frontier orbitals, and reactivity. used DFT to correlate experimental NMR data with electronic environments .
- Correlation-energy models : Methods like Colle-Salvetti ( ) can estimate electron density and kinetic energy for reactivity analysis .
What are the structure-activity relationships (SAR) for biological activity in azetidin-2-one derivatives?
- Thiophene substitution : The electron-rich thiophene ring enhances π-π stacking with biological targets, improving antimicrobial/anticancer activity .
- Azetidine modifications :
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock) to predict interactions with targets like bacterial cell walls or cancer-related kinases .
How do researchers resolve contradictions in biological activity data across studies?
- Control experiments : Validate purity via HPLC and confirm structures with HRMS to rule out impurities as confounding factors .
- Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across assays (e.g., antimicrobial MIC vs. cytotoxicity in ) .
- Mechanistic profiling : Use transcriptomics/proteomics to identify off-target effects. For example, linked thiadiazole-substituted derivatives to ROS modulation, explaining variability in antioxidant vs. cytotoxic outcomes .
What advanced methodologies are used to study reaction mechanisms involving this compound?
- Kinetic isotope effects (KIE) : Probe rate-determining steps in ring-opening reactions (e.g., β-lactamase-mediated hydrolysis) .
- In situ spectroscopy : Monitor intermediates via FT-IR/Raman during catalytic cycles (e.g., gold-catalyzed alkynylation in ) .
- Computational modeling : Transition state analysis (e.g., Gaussian software) identifies steric/electronic barriers in cycloaddition or substitution reactions .
How can researchers optimize the solubility and stability of this compound derivatives for in vivo studies?
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability, as seen in ’s silyl-protected derivatives .
- Co-crystallization : Improve thermal stability via crystal engineering (e.g., hydrogen-bond networks inferred from SHELX refinements in ) .
- Formulation screening : Use lipid nanoparticles or cyclodextrin inclusion complexes to address poor aqueous solubility .
What are the emerging applications of this compound in materials science?
- Conductive polymers : Thiophene’s π-conjugation enables integration into organic semiconductors for optoelectronic devices .
- Metal-organic frameworks (MOFs) : Functionalize MOFs with azetidin-2-one derivatives for catalytic or sensing applications, leveraging their Lewis basicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
